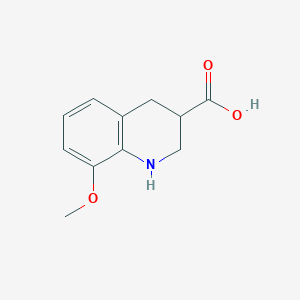

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-4,8,12H,5-6H2,1H3,(H,13,14) |

InChI-Schlüssel |

OUXJNEDFSALDFX-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1NCC(C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis begins with the esterification of D-phenylalanine to form D-phenylalanine methyl ester hydrochloride . Neutralization with sodium bicarbonate liberates the free base, which is subsequently converted into a stable salt (e.g., p-toluenesulfonate or trichloroacetate) to enhance reactivity. For the 8-methoxy variant, the phenylalanine precursor must incorporate a methoxy group at the C-8 position of the aromatic ring, which can be introduced via methoxylation prior to esterification.

Cyclization Reaction

The key cyclization step employs paraformaldehyde in trifluoroacetic acid (TFA) . A mixture of the methoxy-substituted phenylalanine ester (1.0 equiv) and paraformaldehyde (2.0 equiv) is heated under reflux in TFA for 6–7 hours. The reaction proceeds via imine formation followed by intramolecular electrophilic aromatic substitution to yield the tetrahydroquinoline core.

Table 1: Cyclization Reaction Conditions and Yields

Hydrolysis and Purification

Post-cyclization, the methyl ester intermediate undergoes hydrolysis to yield the carboxylic acid. This is achieved by stirring the ester in a methanol-water mixture with sodium hydroxide at room temperature for 3 hours. The crude product is then acidified to pH 6.2–6.5 using sulfuric acid, precipitating the target compound. Final purification involves activated carbon treatment and recrystallization to remove residual impurities.

Alternative Synthetic Routes

Solid-Phase Synthesis

The patent literature describes a method for tetrahydroisoquinoline-3-carboxylic acid derivatives using solid-supported reagents . By immobilizing the phenylalanine ester on a resin, cyclization and subsequent hydrolysis can be performed without intermediate isolation. This approach may improve yields by minimizing side reactions, though scalability remains a challenge.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

The identity of this compound is confirmed via 1H NMR and mass spectrometry . Key NMR signals include:

Table 2: Analytical Data Summary

Purity Assessment

Reverse-phase HPLC (10–100% acetonitrile in water) is employed to achieve >95% purity. The compound exhibits a retention time of 12.4 minutes under these conditions.

Optimization Challenges and Solutions

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Methoxy-1,2,3,4-tetrahydrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Tetrahydrochinolinderivate umwandeln.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Br2, Cl2) und Nucleophile (Amine, Alkohole) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Tetrahydrochinoline und Chinolinderivate, die in verschiedenen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial effects. Research indicates that these compounds exhibit strong activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy : The compound has shown superior antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This is particularly relevant given the increasing prevalence of antibiotic resistance in clinical settings .

- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication .

Comparative Efficacy Table:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | MRSA | High |

| Derivative A | Staphylococcus aureus | Moderate |

| Derivative B | Escherichia coli | High |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of aminopeptidase N/CD13, an enzyme implicated in tumor growth and metastasis.

Research Insights:

- Enzyme Interaction : Studies indicate that this compound binds effectively to the active site of aminopeptidase N/CD13, leading to reduced enzymatic activity.

- Implications for Cancer Therapy : By inhibiting this enzyme, the compound may contribute to the suppression of tumor progression, highlighting its potential role in cancer treatment strategies.

Potential in Cancer Therapy

The structural characteristics of this compound make it a candidate for further development in cancer therapeutics.

Therapeutic Applications:

- Histone Deacetylase Inhibition : Derivatives of this compound have been identified as histone deacetylase inhibitors (HDACi), which are crucial in altering gene expression patterns associated with cancer progression.

- Research Developments : Ongoing studies are focused on optimizing the compound's structure to enhance its selectivity and efficacy as an anticancer agent.

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to improve biological activity.

Synthetic Routes:

- General Synthesis : The compound can be synthesized through multi-step reactions involving starting materials such as substituted benzyl bromides and appropriate amines .

- Derivative Synthesis : Researchers are actively developing derivatives that enhance its pharmacological profile while maintaining or improving its biological activities .

Wirkmechanismus

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of tetrahydroquinoline-3-carboxylic acids are highly dependent on substituent identity and position. Key analogs include:

*THIQ: Tetrahydroisoquinoline.

- Electronic Effects : The methoxy group in 8-MeO-THQ-3-COOH is electron-donating, enhancing resonance stabilization and altering π-π stacking interactions compared to electron-withdrawing groups (e.g., Br, CF3) in analogs .

- Synthetic Accessibility: 8-MeO-THQ-3-COOH derivatives are synthesized via tert-amino effect strategies using ortho-dialkylaminoaldehydes and Meldrum’s acid , whereas bromo/fluoro analogs often require halogenation under harsh conditions .

Receptor Binding and Agonism

- 8-MeO-THQ-3-COOH Derivatives : Chintharlapalli et al. demonstrated that 1,1-bis(3’-indolyl)-THQ-3-COOH acts as a dual PPARα/γ agonist, inducing differentiation of human lung fibroblasts into myofibroblasts . This highlights the scaffold’s utility in targeting nuclear receptors.

- 6-Bromo-THQ-3-COOH : Primarily a synthetic intermediate, but brominated analogs are used in tubulin-binding helicenes (e.g., anti-mitotic agents) .

Antimicrobial and Anti-Biofilm Activity

- Fluoro and Piperazine Hybrids : Fluoro-substituted THQ-3-COOH conjugates (e.g., ciprofloxacin hybrids) exhibit potent anti-biofilm activity against Gram-negative bacteria, attributed to enhanced membrane permeability from fluorine .

- 8-MeO-THQ-3-COOH: No direct antimicrobial data are reported, but its methoxy group may improve solubility for systemic delivery .

Analgesic Activity

- Structural optimization of 8-MeO-THQ-3-COOH could enhance affinity for opioid receptors.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorinated analogs (e.g., 8-Fluoro-THQ-3-COOH) resist oxidative metabolism better than methoxy derivatives, which may undergo O-demethylation .

Biologische Aktivität

8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.25 g/mol. It features a tetrahydroquinoline structure characterized by a methoxy group and a carboxylic acid functional group. Its racemic mixture suggests the presence of both enantiomers, which may influence its biological activity and pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of aminopeptidase N/CD13, an enzyme implicated in tumor growth and metastasis. By inhibiting this enzyme, the compound may reduce cancer cell proliferation.

- Histone Deacetylase Inhibition : Derivatives of this compound have shown potential as histone deacetylase inhibitors (HDACi), which are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

- Binding Affinity : Interaction studies have demonstrated that this compound binds to various biological targets, which is crucial for understanding its pharmacodynamics.

Biological Activity and Therapeutic Applications

The compound's biological activity extends across several therapeutic areas:

- Cancer Therapy : Its role as an HDAC inhibitor positions it as a promising candidate for cancer treatment. Studies have shown that derivatives can induce apoptosis in cancer cell lines such as Jurkat cells through caspase activation .

- Chloride Transport Modulation : Research has identified analogs of tetrahydroquinoline derivatives that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This highlights its potential in treating cystic fibrosis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological assessment of compounds related to this compound:

These findings underscore the compound's versatility and potential for further development in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C12H13NO3 | Methoxy group at position 7 |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | C11H13N | Lacks carboxylic acid functionality |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | Methylated nitrogen without additional functional groups |

The variations in functional groups significantly affect their biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot synthesis using the tert-amino effect is a robust approach. Starting with ortho-dialkylaminoaldehydes and Meldrum’s acid in DMF with Me₃SiCl facilitates cyclization. For example, substituting the aldehyde precursor with an 8-methoxy group can yield the target compound. Reaction temperature (60–80°C) and stoichiometric ratios of Me₃SiCl are critical for suppressing side reactions and achieving >70% yields . Alternative routes include reductive amination of nitro precursors (e.g., 8-nitroquinoline derivatives) followed by catalytic hydrogenation, though this requires careful control of reducing agents to avoid over-reduction .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group at C8 appears as a singlet (~δ 3.8–4.0 ppm), while the tetrahydroquinoline ring protons show distinct splitting patterns (e.g., C2-H as a triplet due to coupling with C1 and C3). The carboxylic acid proton is typically absent in D₂O-exchanged spectra.

- XRD : Crystallization in ethanol/water mixtures can resolve stereochemistry, particularly the chair conformation of the tetrahydroquinoline ring .

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1) and detects impurities from incomplete cyclization .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Methodological Answer :

- Methoxy Group (C8) : Enhances electron density in the aromatic system, directing electrophilic substitution to the C5/C7 positions. It also stabilizes intermediates in Pd-catalyzed cross-coupling reactions .

- Carboxylic Acid (C3) : Enables salt formation (e.g., sodium or ammonium salts) for improved solubility in aqueous media. It can undergo esterification or amidation for prodrug development .

- Tetrahydroquinoline Core : The saturated ring reduces planarity, potentially lowering intercalation with DNA but improving metabolic stability compared to fully aromatic analogs .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) at concentrations 1–256 µg/mL. The methoxy group may enhance membrane penetration .

- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or topoisomerase II, with IC₅₀ determination via dose-response curves (0.1–100 µM). Competitive inhibition kinetics are common due to structural mimicry of natural substrates .

Advanced Research Questions

Q. How can contradictions in spectral data arising from different synthetic routes be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or shifted carbonyl peaks) often stem from residual solvents or regioisomeric byproducts. Strategies include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., ring-flipping in the tetrahydroquinoline system) .

- HPLC-PDA-MS : To isolate and characterize minor impurities. For example, incomplete methoxy deprotection may yield a 8-hydroxy byproduct detectable at λ 280 nm .

- DFT Calculations : To model predicted NMR shifts and compare with experimental data, resolving ambiguities in stereochemical assignments .

Q. What strategies optimize enantioselective synthesis of the (3R)- and (3S)-enantiomers?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-proline-derived catalysts in asymmetric Pictet-Spengler reactions, achieving enantiomeric excess (ee) >90% .

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively cleaves one enantiomer from a racemic ester precursor .

- Chiral HPLC : Preparative chromatography with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers for biological testing. Retention times correlate with computed dipole moments .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Library Synthesis : Modify the methoxy group (e.g., 8-ethoxy, 8-fluoro) and carboxylic acid (e.g., amides, esters). Assess changes in logP (HPLC-derived) and pKa (potentiometric titration) .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., COX-2) to identify hydrogen-bonding interactions at the active site. Methoxy groups often occupy hydrophobic pockets .

- Proteomics : SILAC-based profiling in cell lines to detect off-target effects, such as unintended kinase inhibition .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to homology-modeled targets (e.g., bacterial DNA gyrase). The carboxylic acid group frequently coordinates Mg²⁺ ions in enzyme active sites .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with IC₅₀ values from high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.